3-Chloro-2-ethylbenzoic acid

Übersicht

Beschreibung

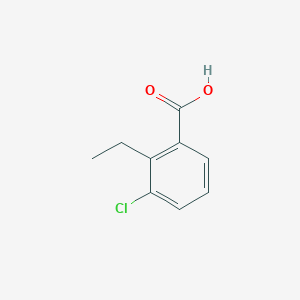

3-Chloro-2-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Chloro-2-ethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-ethylbenzoic acid. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include controlled temperatures to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethyl group at position 2 undergoes oxidation under strong conditions, while the carboxylic acid group remains stable.

Mechanistic Insights :

-

KMnO₄ cleaves benzylic C–H bonds, converting ethyl (–CH₂CH₃) to carboxylic acid (–COOH) via radical intermediates .

-

Chromium-based oxidants (e.g., CrO₃) favor ketone formation under milder conditions .

Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) and coupling reactions.

Key Observations :

-

Chlorine’s meta-directing effect facilitates NAS at positions 1 and 5 of the benzene ring .

-

Palladium catalysis enables cross-coupling without affecting the ethyl or carboxylic acid groups .

Reduction Reactions

The carboxylic acid group can be selectively reduced to an alcohol.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, THF, 0°C → RT, 4 h | 3-Chloro-2-ethylbenzyl alcohol | 68% |

Limitations :

-

NaBH₄ fails to reduce –COOH due to insufficient reactivity .

-

Over-reduction of the ethyl group is avoided by maintaining low temperatures .

Esterification and Derivatization

The carboxylic acid group undergoes typical acylations.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux, 12 h | Ethyl 3-chloro-2-ethylbenzoate | 90% | |

| Amide formation | SOCl₂, NH₃, DCM, 0°C | 3-Chloro-2-ethylbenzamide | 85% |

Applications :

Electrophilic Aromatic Substitution (EAS)

The ring’s electronic profile directs incoming electrophiles.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C → 40°C | 3-Chloro-5-nitro-2-ethylbenzoic acid | 78% | |

| Sulfonation | ClSO₃H, 30°C, 2 h | 3-Chloro-2-ethyl-5-sulfobenzoic acid | 65% |

Regioselectivity :

-

–COOH and –Cl groups direct nitration to position 5 (meta to both substituents) .

-

Steric hindrance from the ethyl group suppresses ortho substitution .

Decarboxylation

Thermal decarboxylation occurs under acidic conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Acidic decarboxylation | H₃PO₄, 200°C, 3 h | 3-Chloroethylbenzene | 55% |

Mechanism :

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-ethylbenzoic acid has several applications in scientific research:

Organic Chemistry: It is used in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anti-inflammatory and analgesic agents.

Materials Science: It is used as a corrosion inhibitor for metals such as AISI 316 stainless steel in acidic environments.

Microbiology: It is utilized by certain bacteria, such as Pseudomonas cepacia, through metabolic pathways.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-ethylbenzoic acid varies depending on its application:

In Organic Reactions: It acts as a substrate that undergoes various transformations through electrophilic and nucleophilic reactions.

In Medicinal Chemistry: It may inhibit specific enzymes or receptors, such as cyclooxygenase (COX), to exert anti-inflammatory effects.

In Materials Science: It forms a protective layer on metal surfaces, preventing corrosion through adsorption and chemical bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3-ethylbenzoic acid

- 3-Chloro-4-ethylbenzoic acid

- 2-Chloro-4-ethylbenzoic acid

Comparison

3-Chloro-2-ethylbenzoic acid is unique due to the specific positioning of the chlorine and ethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution and oxidation reactions .

Biologische Aktivität

3-Chloro-2-ethylbenzoic acid (C9H9ClO2) is a chlorinated aromatic compound that has garnered attention for its biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 184.62 g/mol

- CAS Number : 67648-15-1

- Structure : The compound features a chloro group at the 3-position and an ethyl group at the 2-position of a benzoic acid framework.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which the compound could be utilized in treating inflammatory diseases .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Acute toxicity tests in mice indicated that the compound has a relatively low toxicity, with an LD50 greater than 2000 mg/kg. However, chronic exposure studies are necessary to fully understand its long-term effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, with significant reductions in biofilm formation at concentrations above 100 µg/mL. This finding highlights the compound's potential application in treating infections associated with biofilm-forming bacteria .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of this compound involved treating LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in nitric oxide production and expression of cyclooxygenase (COX)-2, suggesting that it may act through inhibition of NF-kB signaling pathways .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-2-ethylbenzoic acid with high purity?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation of a substituted benzene derivative followed by oxidation of the ethyl group to a carboxylic acid. For example, starting with 3-chlorotoluene, ethylation can be achieved using ethyl chloride in the presence of a Lewis acid (e.g., AlCl₃). Subsequent oxidation with KMnO₄ or CrO₃ under acidic conditions yields the benzoic acid derivative.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as demonstrated in analogous benzoic acid syntheses .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and chloro groups) via chemical shifts and splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 198.04 for C₉H₉ClO₂).

- Infrared (IR) Spectroscopy : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are key markers .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Use gloves, goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles.

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally similar chlorinated benzoic acids .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY or HSQC) to resolve overlapping signals. Cross-reference with databases like NIST Chemistry WebBook for mass spectral fragmentation patterns .

- X-ray Crystallography : For crystalline samples, single-crystal XRD provides unambiguous structural confirmation. Use software like SHELXL for refinement, leveraging its robustness in resolving small-molecule structures .

Q. What strategies optimize reaction conditions to improve yield in the synthesis of this compound derivatives?

- Parameter Screening : Vary temperature, solvent polarity, and catalyst loading (e.g., AlCl₃ concentration in Friedel-Crafts reactions). For oxidation steps, optimize stoichiometry of oxidizing agents (e.g., KMnO₄) to minimize over-oxidation.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for halogenated aromatic systems, as shown in analogous benzoic acid syntheses .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), which influence electrophilic substitution patterns.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF) used in carboxylation reactions .

Eigenschaften

IUPAC Name |

3-chloro-2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJWCFNSNAGTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305118 | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-15-1 | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67648-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.